2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a bromophenyl group attached to a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-bromophenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the water formed during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation and Reduction: Products include boronic acids and boranes.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Catalysis: It is used in catalytic processes, including cross-coupling reactions and polymerization
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating reactions such as coupling and substitution. The bromophenyl group enhances the compound’s reactivity by providing a site for further functionalization .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Similar in structure but lacks the dioxaborinane ring.
4-Bromophenylboronic Acid: Contains a boronic acid group instead of the dioxaborinane ring.
2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: Contains a tribenzene structure with a bromophenyl group .
Uniqueness
2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUASPWAWPYERCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439342 | |
Record name | 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183677-71-6 | |
Record name | 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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